4-Epioxytetracycline

Antibiotic Resistance Microbiology Pharmaceutical Impurity

Quantifying 4-epioxytetracycline in oxytetracycline API batches demands a highly characterized reference standard to meet pharmacopoeial impurity thresholds. As the EP-designated Impurity A with distinct chromatographic retention (tR ~3.0 min) and slower environmental degradation kinetics versus the parent drug, this standard enables accurate peak identification in HPLC/LC-MS/MS methods. • Achieves LOD of 5 μg/kg in food residue LC-MS/MS analysis for MRL compliance. • Functions as a potent gelatinase B (MMP-9) inhibitor for in vitro studies, independent of low antibacterial activity. • Supplied with full characterization data compliant with ICH Q3A/Q3B guidelines for ANDA submissions and batch release testing.

Molecular Formula C22H24N2O9
Molecular Weight 460.4 g/mol
CAS No. 14206-58-7
Cat. No. B607346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epioxytetracycline
CAS14206-58-7
Synonyms4-epi-Oxytetracycline, Epioxytetracycline
Molecular FormulaC22H24N2O9
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O
InChIInChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14-,17+,21-,22+/m1/s1
InChIKeyOWFJMIVZYSDULZ-DVJPNYBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Epioxytetracycline: Reference Standard & Degradation Product


4-Epioxytetracycline (4-EOTC, also known as Oxytetracycline EP Impurity A) is a primary degradation product and the 4-epimer of the broad-spectrum antibiotic oxytetracycline (OTC) [1]. This compound is formed through the reversible epimerization of OTC, a process known to occur in various environmental matrices and biological systems [2]. As a result, it is a key analyte in environmental fate studies, food safety monitoring, and pharmaceutical quality control. While it is an impurity in OTC formulations, it is also supplied as a highly characterized reference standard for use in analytical method development, method validation, and stability studies, where its accurate identification and quantification are paramount for regulatory compliance [3].

1
Ph. Eur. impurity reference standard (Impurity A)
2
4‑epimer of oxytetracycline with distinct analytical profile
3
Marker for degradation, environmental fate, and impurity profiling

Why 4-Epioxytetracycline Is Irreplaceable


The procurement of a specific tetracycline epimer like 4-epioxytetracycline (4-EOTC) for analytical, toxicological, or environmental research is non-negotiable due to its unique physicochemical and biological properties that differ significantly from its parent compound (oxytetracycline, OTC) and other related epimers like 4-epitetracycline (ETC) [1][2]. Its distinct retention time in chromatographic systems, specific biological activity (including reduced antibacterial potency but potent gelatinase inhibition), and unique degradation kinetics make it an essential, non-substitutable reference standard. Simply using a different tetracycline or even the parent drug will lead to erroneous analytical results, misinterpretation of metabolic pathways, or flawed environmental risk assessments, as the epimer's behavior is distinct and cannot be inferred from in-class data [3].

Chromatographic resolution
Distinct retention time vs. oxytetracycline prevents interchange in HPLC/LC‑MS/MS methods
Biological activity
Lower antibacterial potency but unique MMP‑9 inhibition not shared by parent or other epimers
Degradation kinetics
Slower abiotic degradation than OTC; epimer‑specific persistence data required for fate studies

4-Epioxytetracycline: Quantitative Differentiation


Reduced Antibacterial Potency vs. Oxytetracycline

In a direct comparison of antimicrobial activity, 4-epioxytetracycline (4-EOTC) demonstrates only approximately 5% of the potency of its parent compound, oxytetracycline (OTC), against the Gram-positive bacterium Staphylococcus aureus [1]. A separate source corroborates this finding, reporting a relative potency of 0.1 (10%) for inhibiting protein synthesis in an acellular model system .

Antibacterial potency vs. OTC
Head‑to‑head
~5% relative activity; 0.1 relative potency in protein synthesis
Supports impurity control in OTC QC methods
S. aureus assay; acellular E. coli ribosome model
Antibiotic Resistance Microbiology Pharmaceutical Impurity

Potent Gelatinase B (MMP-9) Inhibition

A direct comparative study of 23 tetracycline analogues identified 4-epioxytetracycline as one of the most potent inhibitors of gelatinase B (MMP-9) [1]. This activity is clearly dissociated from its antimicrobial action [1]. While the study provided a rank order rather than explicit IC50 values for all 23 compounds, it established 4-EOTC in the top tier alongside 4-epichlortetracycline, meclocycline, metacycline, and minocycline [1].

MMP‑9 inhibition rank
Cross‑study comparable
Top tier among 23 tetracycline analogues
MMP‑9 pathway research tool independent of antibacterial action
Microtiter assay; rank order without reported IC50
Inflammation Cancer Metastasis Matrix Metalloproteinase Drug Repurposing

Enhanced Persistence in Soil and Water

In a study of abiotic degradation pathways in soil interstitial water, 4-epioxytetracycline (EOTC) was formed up to a ratio of 0.6 relative to the parent oxytetracycline (OTC) concentration [1]. More critically, its degradation half-life was determined to be approximately 2 days, which, while short, is part of a wider dynamic where 4-epimers like EOTC degrade more slowly than their parent compounds [1][2]. A 2024 study confirmed the relative degradation rates of four compounds as TC > OTC > ETC > EOTC, showing 4-EOTC is the most recalcitrant of the group [2].

Soil degradation rank
Head‑to‑head
Slowest degradation: TC > OTC > ETC > EOTC; forms up to 0.6 ratio of OTC
Persistent marker for environmental monitoring
Soil interstitial water; abiotic half‑life ~2 d
Environmental Science Ecotoxicology Fate and Transport Pollution

Hepatorenal Toxicity in a Mammalian Model

A 15-day oral toxicity study in Wistar rats revealed that 4-epioxytetracycline (4-EOTC) induced specific histopathological changes in kidney and liver tissues at doses of 5.0 and 50.0 mg/kg bw [1]. This toxicity was associated with significant alterations in urinary metabolomic profiles, identifying 17 potential biomarkers related to lysine and purine metabolism [1]. While the parent compound oxytetracycline is also known to have effects, the systemic study of 4-EOTC's specific toxicity and metabolomic signature was conducted for the first time, highlighting that its toxicological impact is distinct and merits serious consideration separate from the parent drug [1].

Hepatorenal toxicity study
Class‑level
Altered 17 urinary metabolites; tissue damage at 5.0–50.0 mg/kg bw (15‑day oral)
Reported toxicity profile distinct from parent OTC
Rat model; first systemic characterization; requires further validation
Toxicology Drug Safety Metabolite Toxicity Biomarker Discovery

Unique Chromatographic Retention Time and Regulatory Identity

4-Epioxytetracycline (EOTC) has a distinct and well-defined chromatographic retention time (tR = 3.0 min) that allows for its specific resolution from its parent oxytetracycline (tR = 4.4 min) and other degradation products like alpha-apo-OTC (tR = 11.4 min) using LC-MS-MS methods [1]. Its status as a specified impurity is formalized in the European Pharmacopoeia (Ph. Eur.) for oxytetracycline, where it is designated as Impurity A, requiring its separate identification and quantification for regulatory compliance [2].

Chromatographic identity
Head‑to‑head
tR = 3.0 min (OTC 4.4 min)
Required for LC‑MS/MS impurity profiling
EP Impurity A; 1.4 min separation
Analytical Chemistry Quality Control Method Validation Pharmacopoeia

4-Epioxytetracycline Application Scenarios


Pharmaceutical Quality Control & Method Validation

Procure 4-epioxytetracycline as a primary reference standard for the development and validation of quantitative analytical methods (HPLC, LC-MS/MS) to monitor and control this specific impurity in oxytetracycline active pharmaceutical ingredients (APIs) and finished drug products, as mandated by pharmacopoeial monographs [1]. Its well-characterized retention time (tR = 3.0 min) [2] and known impurity status (EP Impurity A) [3] ensure accurate identification and quantification, which is essential for regulatory submissions (e.g., ANDA) and batch release testing.

Environmental Fate & Ecotoxicology Studies

Utilize the reference standard of 4-epioxytetracycline to accurately quantify its presence, transformation, and persistence in environmental matrices such as soil, manure, and wastewater [4][5]. Its distinct degradation kinetics—specifically its slower degradation rate relative to the parent compound oxytetracycline [5]—makes it a critical marker for understanding the long-term environmental impact and transport of tetracycline contamination. The compound's specific toxicity profile [6] further justifies its use in focused ecotoxicological risk assessments.

Food Safety & Residue Monitoring

Employ 4-epioxytetracycline as a certified reference material in LC-MS/MS methods for the detection and quantification of tetracycline residues in food products (e.g., meat, milk, eggs) [7]. Regulatory frameworks often include the 4-epimers in the definition of residues and maximum residue limits (MRLs) [8], making a pure standard of 4-EOTC essential for ensuring food safety compliance and validating analytical methods to the required sensitivity levels (e.g., LOD of 5 μg/kg) [7].

Non-Antimicrobial Inflammation & Cancer Research

Source 4-epioxytetracycline for in vitro studies exploring the inhibition of matrix metalloproteinases, specifically gelatinase B (MMP-9) [9]. Its identification as one of the most potent gelatinase B inhibitors among 23 tetracycline analogues [9] makes it a valuable research tool for studying the role of MMP-9 in pathological processes like inflammation, tissue remodeling, and cancer metastasis, independent of its low antibacterial activity [10].

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
EP Impurity A reference standard
HPLC/LC‑MS/MS method specificity
Environmental fate studies
Degradation persistence marker
Quantification in soil/water matrices
Food residue analysis
Certified epimer standard
Method LOD & residue screening
Inflammation & metastasis model studies
Potent MMP‑9 inhibitor compound
MMP‑9 inhibition in cell‑based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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